molecular formula C7H9N3O2 B13156833 2-[(Pyridazin-4-yl)amino]propanoic acid

2-[(Pyridazin-4-yl)amino]propanoic acid

Katalognummer: B13156833
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: LFQSKXHCASFHOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pyridazin-4-yl)amino]propanoic acid is a compound that features a pyridazine ring attached to an amino acid backbone. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, imparts unique chemical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridazin-4-yl)amino]propanoic acid typically involves the reaction of pyridazine derivatives with amino acids under controlled conditions. One common method involves the use of pyridazine-4-amine and alanine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pyridazin-4-yl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines and thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Pyridazin-4-yl)amino]propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Pyridazin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridazine derivatives: Compounds with similar structures but different substituents on the pyridazine ring.

    Pyridazinone derivatives: Compounds with a carbonyl group at the 3-position of the pyridazine ring.

Uniqueness

2-[(Pyridazin-4-yl)amino]propanoic acid is unique due to its combination of the pyridazine ring and amino acid backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

2-(pyridazin-4-ylamino)propanoic acid

InChI

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-2-3-8-9-4-6/h2-5H,1H3,(H,8,10)(H,11,12)

InChI-Schlüssel

LFQSKXHCASFHOA-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)NC1=CN=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.